Fosfructose-1-13C (sodium)

Metabolic Flux Analysis 13C NMR Glycolysis

Fosfructose-1-13C (sodium) carries a single 13C atom at the C1 position—the exact carbon cleaved by fructose-1,6-bisphosphate aldolase. This site-specific labeling produces a single 13C NMR resonance in the dihydroxyacetone phosphate product, bypassing the complex isotopomer deconvolution required for uniformly labeled (e.g., [U-13C₆]) FBP. No measurable C1 kinetic isotope effect ensures faithful aldolase kinetic measurements (Km, Vmax), unlike C3-labeled analogs where ¹³(Vmax/Km) = 1.016 ± 0.007 introduces systematic bias. For absolute LC-MS/MS quantification of fosfructose in plasma or tissue, the +1 Da mass shift provides co-eluting, chromatographically distinguishable internal standardization. Directly measure 1-phosphofructokinase-mediated hepatic fructose-to-glucose flux without background from F1P-derived carbons. This is the precision tracer for glycolysis, cancer metabolism, and inborn error research—order as a custom-synthesized stable isotope standard.

Molecular Formula C6H10Na4O12P2
Molecular Weight 429.04 g/mol
Cat. No. B12403877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfructose-1-13C (sodium)
Molecular FormulaC6H10Na4O12P2
Molecular Weight429.04 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i2+1;;;;
InChIKeyMVVGIYXOFMNDCF-SXYVTHCJSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfructose-1-13C (sodium) as a Site-Specific 13C Tracer for Carbohydrate Metabolism Research


Fosfructose-1-13C (sodium), also known as Diphosphofructose-1-13C (sodium), is a stable isotope-labeled analog of fosfructose (fructose-1,6-bisphosphate; FBP), a cytoprotective sugar phosphate and key glycolytic intermediate [1]. The compound features a single 13C atom substitution at the C1 position of the fructose moiety, yielding a molecular formula of C₅¹³CH₁₀Na₄O₁₂P₂ and a molecular weight of 429.04 g/mol . This site-specific labeling enables precise tracking of the C1 carbon through metabolic pathways without the complex isotopomer distributions generated by uniformly labeled analogs, simplifying flux analysis and NMR interpretation .

Why Unlabeled Fosfructose or Differently Labeled FBP Analogs Cannot Substitute for Fosfructose-1-13C (sodium) in Quantitative Metabolic Tracing


Unlabeled fosfructose provides no means to track its metabolic fate, while uniformly 13C-labeled analogs (e.g., [U-13C6]FBP) produce complex, overlapping isotopomer patterns that confound NMR and MS analysis [1]. Conversely, fosfructose analogs labeled at alternative positions (e.g., C3 or C6) direct tracer observation to different enzymatic cleavage events. The C1 position of FBP is specifically cleaved by fructose-1,6-bisphosphate aldolase during glycolysis, making C1-labeled fosfructose uniquely suited for quantifying flux through this key regulatory enzyme [2]. Furthermore, the kinetic isotope effect at C3 (¹³(Vmax/Km) = 1.016 ± 0.007) introduces a measurable bias in aldolase-mediated reactions, whereas no comparable effect has been characterized for C1, making C1-labeled FBP a more faithful tracer for certain kinetic studies [3].

Quantitative Comparative Evidence for Fosfructose-1-13C (sodium) Selection in Metabolic Research


Site-Specific 13C Labeling Simplifies Isotopomer Analysis vs. Uniformly Labeled FBP

Fosfructose-1-13C (sodium) provides a single 13C label at the C1 position, whereas uniformly labeled [U-13C6]fructose-1,6-bisphosphate generates complex isotopomer distributions due to scrambling of 13C atoms through glycolysis and the pentose phosphate pathway [1]. In a 13C NMR study using [U-13C]fructose infusion in humans, the resulting plasma glucose exhibited multiple isotopomer populations including ¹³C₃-¹³C₄-¹³C₅ triplets, requiring sophisticated deconvolution algorithms to quantify individual pathway fluxes [1]. Fosfructose-1-13C avoids this complexity, enabling direct, unambiguous tracking of the C1 carbon through aldolase cleavage to dihydroxyacetone phosphate, which bears the 13C label [2].

Metabolic Flux Analysis 13C NMR Glycolysis

Kinetic Isotope Effect at C3 Introduces Measurement Bias Not Present at C1

The fructose-1,6-bisphosphate aldolase reaction exhibits a significant kinetic isotope effect of ¹³(Vmax/Km) = 1.016 ± 0.007 at the C3 position, but no such effect has been characterized for the C1 position [1]. This means that fosfructose labeled at C3 (e.g., Fosfructose-3-13C) will react approximately 1.6% slower in the aldolase-catalyzed cleavage step compared to unlabeled FBP, introducing a systematic bias in flux measurements [1]. Fosfructose-1-13C (sodium) avoids this kinetic bias, providing a more accurate representation of true metabolic flux through the aldolase step.

Enzyme Kinetics Aldolase Isotope Effects

Fructose-1-Phosphate vs. Fructose-1,6-Bisphosphate: Distinct Pathway Commitments in Hepatic Fructose Metabolism

In human liver, fructose is initially phosphorylated to fructose-1-phosphate (F1P) by fructokinase, but only approximately 50% of hepatic fructose conversion to glucose proceeds through the classical F1P aldolase pathway [1]. The remaining 47% in healthy controls (27% in hereditary fructose intolerance patients) bypasses F1P aldolase and instead involves phosphorylation of F1P to fructose-1,6-bisphosphate (FBP) by 1-phosphofructokinase [1]. Therefore, F1P-based tracers fail to capture the substantial FBP-mediated flux, whereas Fosfructose-1-13C (sodium) directly interrogates this alternative, clinically significant pathway.

Hepatic Metabolism Fructose Intolerance Metabolic Pathways

High Chemical and Isotopic Purity Ensures Reliable Tracer Quantification

Fosfructose-1-13C (sodium) is supplied with chemical purity ≥98%, a specification consistent with other high-grade 13C-labeled FBP analogs such as D-Fructose-1,6-bisphosphate (U-13C6, 98%) . However, unlike uniformly labeled variants which may contain positional impurities from incomplete isotopic substitution, site-specific C1 labeling simplifies purity verification via 13C NMR, which reveals a single, dominant resonance at the C1 chemical shift . This enables end-users to independently confirm label integrity and positional specificity before initiating costly or time-sensitive metabolic tracing experiments.

Analytical Chemistry Stable Isotope Standards Quality Control

Clinical Relevance: Fosfructose-1-13C Supports Translation of Fosfructose's Investigational Therapeutic Applications

Unlabeled fosfructose has been evaluated in Phase III clinical trials for sickle cell anemia and Phase II/III trials for cardiovascular ischemia [1]. Fosfructose-1-13C (sodium) serves as a directly analogous stable isotope-labeled internal standard for quantifying unlabeled fosfructose in biological matrices via LC-MS/MS, enabling pharmacokinetic and tissue distribution studies essential for drug development . In contrast, uniformly 13C-labeled fosfructose (13C6) produces a mass shift of +6 Da, which may fall outside the optimal mass range for certain MS detectors or introduce ion suppression effects not observed with the +1 Da shift of the 1-13C analog [2].

Drug Development Clinical Trials Pharmacokinetics

Optimal Research and Industrial Applications for Fosfructose-1-13C (sodium) Based on Comparative Evidence


Quantitative 13C NMR-Based Metabolic Flux Analysis of Fructose-1,6-Bisphosphate Aldolase Activity

Use Fosfructose-1-13C (sodium) as a metabolic tracer in cell or tissue preparations to quantify flux through fructose-1,6-bisphosphate aldolase. The single C1 label yields a single 13C NMR resonance in the dihydroxyacetone phosphate product, avoiding the complex isotopomer deconvolution required for uniformly labeled FBP [1]. This simplifies calculation of aldolase-mediated cleavage rates in studies of glycolysis regulation, cancer metabolism, or inborn errors of fructose metabolism.

Accurate LC-MS/MS Quantification of Fosfructose in Pharmacokinetic and Biodistribution Studies

Employ Fosfructose-1-13C (sodium) as a stable isotope-labeled internal standard for the absolute quantification of unlabeled fosfructose in plasma, tissue homogenates, or cell lysates via LC-MS/MS. The +1 Da mass shift is compatible with standard triple quadrupole MS methods, and the site-specific labeling ensures that the internal standard co-elutes precisely with the analyte while remaining chromatographically distinguishable [2]. This application is directly relevant to ongoing clinical development of fosfructose for sickle cell anemia and cardiovascular ischemia [3].

Kinetic Characterization of Fructose-1,6-Bisphosphate Aldolase Isoforms

Utilize Fosfructose-1-13C (sodium) in enzyme kinetic assays to measure the catalytic activity of aldolase isoforms (e.g., ALDOA, ALDOB, ALDOC) without the confounding influence of the C3 kinetic isotope effect (¹³(Vmax/Km) = 1.016 ± 0.007) that biases measurements when using C3-labeled FBP [1]. This enables accurate determination of true kinetic parameters (Km, Vmax) for aldolase variants implicated in disease states such as hereditary fructose intolerance and cancer.

Investigating the Fructose-1-Phosphate to Fructose-1,6-Bisphosphate Bypass Pathway in Hepatic Metabolism

Apply Fosfructose-1-13C (sodium) in hepatocyte or in vivo liver models to directly measure flux through the 1-phosphofructokinase-mediated conversion of fructose-1-phosphate to fructose-1,6-bisphosphate. This pathway accounts for 47% of fructose-to-glucose conversion in healthy human liver and is partially preserved in hereditary fructose intolerance [2]. Fosfructose-1-13C specifically labels the FBP pool without the confounding background from F1P-derived carbons, enabling unambiguous pathway quantification.

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